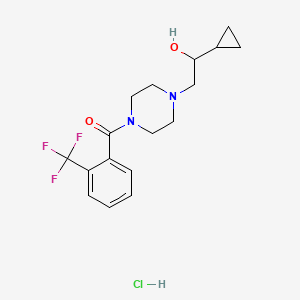
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H22ClF3N2O2 and its molecular weight is 378.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a piperazine ring substituted with cyclopropyl and hydroxyethyl groups, along with a trifluoromethyl phenyl moiety. Its molecular formula is C19H28N2O3 with a molecular weight of 336.44 g/mol. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and potentially increasing the compound's bioavailability.
Research indicates that this compound may act as a modulator of G-protein coupled receptors (GPCRs), particularly relevant in the context of chemokine receptor signaling pathways. These receptors play critical roles in immune response and inflammation, guiding leukocyte trafficking to sites of injury or infection .
1. Anti-Osteoclast Activity
Recent studies have identified that derivatives of this compound exhibit significant anti-osteoclast differentiation activity. For instance, a derivative synthesized from this structure demonstrated an IC50 value of 0.64 µM in inhibiting RANKL-induced osteoclastogenesis, suggesting strong potential for treating bone resorption diseases such as osteoporosis . The mechanism involves suppression of key osteoclast-specific markers, indicating a robust effect on osteoclast function.
2. Pharmacological Profiles
The pharmacological profiles of compounds related to this structure have shown varied effects across different biological systems:
- Cytotoxicity : Some derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology .
- Anti-inflammatory Effects : The modulation of chemokine receptors suggests that these compounds may also have anti-inflammatory properties, which could be beneficial in conditions like rheumatoid arthritis or other inflammatory diseases .
Case Study 1: Osteoporosis Treatment
A study explored the effects of the compound on primary murine osteoclast cells. The results indicated that treatment with the compound led to reduced bone resorption activity and decreased expression levels of osteoclast-specific genes, supporting its use as a potential therapeutic agent for osteoporosis .
Case Study 2: Cancer Cell Lines
Another investigation assessed the cytotoxicity of various derivatives against multiple cancer cell lines. The findings revealed that certain derivatives showed significant inhibition of cell proliferation, suggesting further exploration into their use as anticancer agents .
Data Table: Biological Activity Overview
属性
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2.ClH/c18-17(19,20)14-4-2-1-3-13(14)16(24)22-9-7-21(8-10-22)11-15(23)12-5-6-12;/h1-4,12,15,23H,5-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRINKZHWDAGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













